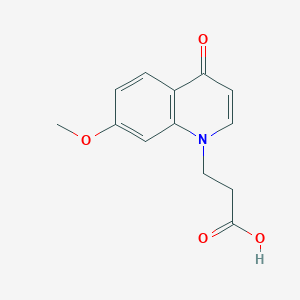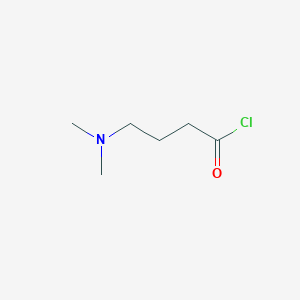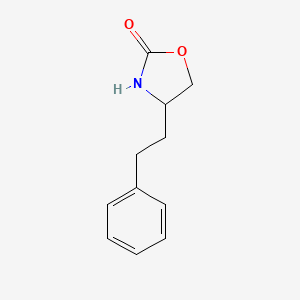
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
概要
説明
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a compound that belongs to the quinolone family. Quinolones are known for their significant relevance in medicinal chemistry, particularly for their antibacterial, anticancer, and antiviral properties . The compound’s structure includes a quinoline core, which is a privileged scaffold in drug design due to its versatility and efficacy in various therapeutic applications.
準備方法
The synthesis of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a methoxy-substituted aniline derivative, followed by its cyclization with a suitable carboxylic acid derivative to form the quinoline core. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial production methods often employ scalable and efficient synthetic methodologies. These methods may include multi-step reactions, one-pot syntheses, or flow chemistry techniques to ensure high yields and purity of the final product .
化学反応の分析
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product and the specific reaction being performed .
For example, oxidation of the methoxy group can lead to the formation of a quinolone derivative with different functional groups, while reduction reactions can modify the quinoline core to yield various substituted derivatives. Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the quinoline ring, enhancing its biological activity .
科学的研究の応用
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including antibacterial, anticancer, and antiviral activities .
The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease pathways, making it a promising candidate for the development of new drugs .
作用機序
The mechanism of action of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. For instance, the compound may inhibit bacterial enzymes, preventing bacterial growth and proliferation .
In cancer research, the compound’s ability to interfere with cell signaling pathways can lead to the inhibition of cancer cell growth and induction of apoptosis. The specific molecular targets and pathways involved can vary depending on the disease being studied .
類似化合物との比較
3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid can be compared with other quinoline derivatives, such as 4-quinolone-3-carboxamides. While both compounds share a quinoline core, their functional groups and substitution patterns can lead to different biological activities and therapeutic potentials .
Similar compounds include:
- 4-quinolone-3-carboxamides
- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-1 substituted 4-quinolone 3-carboxylate
Each of these compounds has unique properties and applications, highlighting the versatility of the quinoline scaffold in medicinal chemistry .
特性
IUPAC Name |
3-(7-methoxy-4-oxoquinolin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-9-2-3-10-11(8-9)14(6-4-12(10)15)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWOJPYHQPGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)




![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)

![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)






